Zirconium acrylate

Description

Properties

CAS No. |

66336-96-7 |

|---|---|

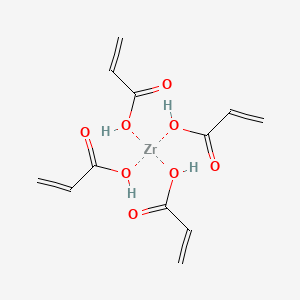

Molecular Formula |

C12H16O8Zr |

Molecular Weight |

379.47 g/mol |

IUPAC Name |

prop-2-enoic acid;zirconium |

InChI |

InChI=1S/4C3H4O2.Zr/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5); |

InChI Key |

BIXADNIHYBZLKU-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.[Zr] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The metathesis reaction between water-soluble zirconyl salts and acrylic acid derivatives is the most widely documented method for synthesizing zirconium acrylate. This approach involves the exchange of anions between zirconyl salts (e.g., zirconyl chloride, sulfate, or nitrate) and alkali metal acrylates (e.g., sodium or potassium acrylate). The general reaction can be represented as:

The this compound product precipitates or remains in solution depending on the solvent system.

Key Parameters and Optimization

-

Solvent Selection : Water is commonly used, but non-polar solvents like benzene or toluene enhance precipitation of inorganic byproducts (e.g., NaCl).

-

Temperature : Heating accelerates the reaction; optimal temperatures range from 50°C to 80°C.

-

Purification : Post-synthesis treatments include filtration, solvent evaporation, and charcoal adsorption to remove impurities.

Table 1: Representative Metathesis Reactions from US2502411A

| Example | Zirconyl Salt | Acrylate Salt | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | ZrOCl₂·8H₂O | Sodium methacrylate | Benzene | 92 | 97 |

| 2 | Zr(SO₄)₂·Na₂SO₄ | Potassium methacrylate | Water | 85 | 95 |

| 3 | ZrO(NO₃)₂ | Sodium acrylate | Water | 88 | 94 |

Case Study: Synthesis of Zirconyl Methacrylate

In Example 1 of US2502411A, 352 g of sodium methacrylate and 480 g of zirconium oxychloride octahydrate were suspended in 2200 g of benzene. After stirring at 50°C for 1 hour, sodium chloride precipitated, and the filtrate was concentrated to yield 344 g of zirconyl methacrylate (97% purity). This product demonstrated full solubility in methyl methacrylate and polymerized readily with benzoyl peroxide.

Soap-Free Emulsion Polymerization

Methodology for Zirconia-Modified Epoxy Acrylate

Recent advances incorporate this compound into epoxy matrices via soap-free emulsion polymerization. This method, detailed by International Journal of Electrochemical Science (2022), involves dispersing modified zirconia (ZrO₂) nanoparticles into an epoxy acrylate emulsion.

Modification of ZrO₂ Nanoparticles

Table 2: Properties of Zirconia-Modified Epoxy Acrylate Coatings

| ZrO₂ Content (wt%) | Gel Content (%) | Water Absorption (%) | Corrosion Resistance (Ω·cm²) |

|---|---|---|---|

| 0 | 78 | 12.4 | 1.2 × 10⁶ |

| 1 | 85 | 8.7 | 6.8 × 10⁶ |

| 5 | 91 | 5.1 | 2.4 × 10⁷ |

Advantages and Limitations

-

Advantages : Enhanced corrosion resistance and mechanical properties due to ZrO₂ dispersion.

-

Limitations : Higher ZrO₂ content (>5%) may cause agglomeration, reducing coating uniformity.

Zirconium Oxo Cluster Synthesis

Discrete Molecular Catalysts

A novel approach reported by the Royal Society of Chemistry (2022) utilizes zirconium oxo clusters as precursors. The synthesis of [Zr₆(OH)₄O₄(OAcr)₁₂]₂·6AcrOH (Zr₁₂) involves reacting zirconium isopropoxide [Zr(OⁱPr)₄] with acrylic acid under nitrogen.

Reaction Conditions

Structural and Catalytic Properties

-

Cluster Structure : The Zr₁₂ cluster features six zirconium atoms bridged by oxo and hydroxo ligands, coordinated to twelve acrylate groups.

-

Catalytic Activity : Demonstrates 94% yield in gram-scale reactions, such as the condensation of phenylacetic acid with benzylamine.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for this compound Synthesis

Applications and Implications of Synthesis Methods

Industrial Adhesives

Zirconium acrylates prepared via metathesis exhibit superior adhesion to ceramics and metals, making them ideal for abrasive bonding. Copolymers with methyl methacrylate show 35°C higher softening points than pure PMMA.

Chemical Reactions Analysis

Zirconium acrylate undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form zirconium dioxide nanoparticles.

Reduction: It can be reduced under specific conditions to yield different zirconium-based compounds.

Substitution: The acrylate groups in this compound can be substituted with other functional groups, leading to the formation of new compounds.

Common reagents used in these reactions include zirconium chloride, zirconocene perfluorosulfonates, and organozirconium complexes . The major products formed from these reactions are typically zirconium-based nanoparticles and other zirconium-containing compounds.

Scientific Research Applications

Zirconium acrylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of zirconium acrylate involves its ability to form strong bonds with other molecules due to the presence of zirconium. This compound acts as a catalyst in various chemical reactions by providing a surface for the reactants to interact, thereby increasing the reaction rate . The molecular targets and pathways involved in its action include the activation of unsaturated bonds and the stabilization of reaction intermediates.

Comparison with Similar Compounds

Catalytic Performance

Key Insight : While zirconium oxychloride outperforms nitrates in esterification, this compound-based oxo clusters offer superior moisture stability and specificity in amidation .

Role in Coatings and Composites

Key Insight : this compound provides mechanical reinforcement in coatings, whereas phosphoric acid acrylates enable chemical bonding to zirconia surfaces in dental applications .

Research Findings and Contradictions

- Moisture Sensitivity : While zirconium compounds like ZrOCl₂·8H₂O are moisture-sensitive, this compound-based oxo clusters ([Zr₆(OH)₄O₄(OAcr)₁₂]²⁻) exhibit exceptional air/moisture stability, addressing a common limitation .

- Coating Performance : this compound outperforms zirconium acetate in enhancing surface roughness and hardness, though both improve crosslinking .

- Dental vs. Industrial Use : Phosphoric acid acrylates (e.g., MDP) are preferred for zirconia bonding in dentistry, whereas this compound dominates industrial coatings .

Q & A

Q. How can researchers ensure reproducibility in this compound synthesis across different laboratories?

- Methodology : Publish detailed protocols with exact equipment specifications (e.g., reflux condenser type, stirring speed) and raw material sources (e.g., Sigma-Aldrich vs. TCI Chemicals). Interlaboratory studies using standardized reference materials (SRMs) reduce variability. Document batch-specific anomalies (e.g., seasonal humidity changes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.